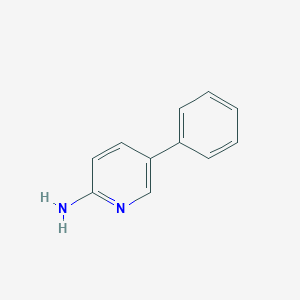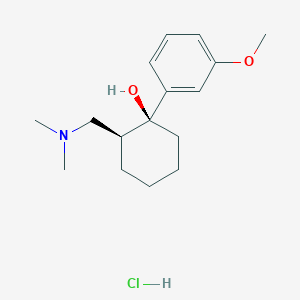
6-Maleimida de fluoresceína
Descripción general
Descripción
Fluorescein 6-Maleimide is a fluorescent dye widely used in biochemical applications. It is particularly known for its ability to label free thiol groups in proteins, peptides, and other biomolecules. This compound is highly valued for its strong fluorescence, which makes it an excellent tool for various analytical and diagnostic purposes .
Aplicaciones Científicas De Investigación
Fluorescein 6-Maleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in the development of biosensors and diagnostic kits for various analytical purposes .
Mecanismo De Acción
Target of Action
Fluorescein 6-Maleimide primarily targets free thiol groups present in molecules such as DNA, RNA, oligonucleotides, PNA, and proteins . Thiol groups are sulfur-containing functional groups found in many biological molecules. They play a crucial role in the structure and function of proteins, making them a significant target for Fluorescein 6-Maleimide .
Mode of Action
Fluorescein 6-Maleimide interacts with its targets through a process known as thiol-reactive labeling . The maleimide group in the compound reacts predominantly with sulfhydryls (thiol groups) at pH 6.5-7.5, forming a stable thioether bond . This reaction is highly selective, with the maleimide group being approximately 1000 times more reactive towards a free sulfhydryl than to an amine at pH 7 . This interaction results in the labeling of the target molecule with fluorescein, a fluorescent tag that can be directly visualized or detected with anti-fluorescein antibodies .
Biochemical Pathways
The biochemical pathways affected by Fluorescein 6-Maleimide are primarily related to the visualization and study of biological systems . By labeling thiol groups with fluorescein, the compound allows for the direct visualization of these groups and their associated molecules. This can provide valuable insights into various metabolic pathways and ionic flows that are intrinsically linked to cellular life .
Pharmacokinetics
It’s known that the compound is used for labeling in a laboratory setting, and it’s typically applied directly to the target molecules in a controlled environment
Result of Action
The primary result of Fluorescein 6-Maleimide’s action is the fluorescent labeling of thiol-containing molecules . This labeling allows for the direct visualization of these molecules, aiding in the study of their structure, function, and interactions. The fluorescence of the compound can be used to demarcate the area under observation, distinguishing it from adjacent areas .
Action Environment
The action of Fluorescein 6-Maleimide is influenced by several environmental factors. The pH of the environment plays a crucial role in the compound’s reactivity. The maleimide group reacts predominantly with sulfhydryls at pH 6.5-7.5 . At pH values greater than 7.5, the reactivity towards primary amines increases, and hydrolysis of the maleimide group can occur . Additionally, the compound is moisture-sensitive, and it’s recommended to store it in a desiccated environment at -20°C .
Análisis Bioquímico
Biochemical Properties
Fluorescein 6-Maleimide is used to label free thiol groups with fluorescein . This fluorescent label can be directly visualized or used as a specific tag that can be detected with anti-fluorescein antibodies . The primary targets of Fluorescein 6-Maleimide in proteins and peptides are cysteine residues .
Cellular Effects
Fluorescein 6-Maleimide, when used to label proteins, does not significantly perturb the protein structure . It is effective for labeling sulfhydryl-containing molecules, forming a stable thioether bond predominantly with sulfhydryls at pH 6.5-7.5 .
Molecular Mechanism
The molecular mechanism of Fluorescein 6-Maleimide involves a Michael addition reaction between the maleimide (acceptor) and thiolate (donor). This reaction forms a thiosuccinimide complex, which can undergo ring opening hydrolysis to form a stable succinamic acid thioether .
Temporal Effects in Laboratory Settings
Fluorescein 6-Maleimide exhibits strong emissions and is stable, making it suitable for long-term studies
Metabolic Pathways
Fluorescein 6-Maleimide does not directly participate in metabolic pathways. Instead, it is used as a tool to study these pathways by labeling proteins and other biomolecules involved in metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluorescein 6-Maleimide is synthesized through the reaction of fluorescein with maleimide. The process typically involves the following steps:
Activation of Fluorescein: Fluorescein is first activated by converting it into a reactive intermediate.
Reaction with Maleimide: The activated fluorescein is then reacted with maleimide under controlled conditions to form Fluorescein 6-Maleimide.
Industrial Production Methods: In industrial settings, the production of Fluorescein 6-Maleimide involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Preparation of Reactants: Fluorescein and maleimide are prepared in suitable solvents.
Reaction Control: The reaction is carried out at a specific temperature and pH to ensure optimal product formation.
Purification: The product is purified using techniques such as chromatography to remove any impurities
Análisis De Reacciones Químicas
Types of Reactions: Fluorescein 6-Maleimide primarily undergoes thiol-reactive conjugation reactions. The maleimide group reacts with thiol groups in proteins and peptides to form stable thioether bonds.
Common Reagents and Conditions:
Reagents: Thiol-containing compounds such as cysteine residues in proteins.
Conditions: The reaction is typically carried out in a buffer solution at a pH of 7-7.5. .
Major Products: The primary product of the reaction is a thiol-conjugated fluorescein derivative, which exhibits strong fluorescence and can be used for various labeling applications .
Comparación Con Compuestos Similares
Fluorescein-5-Maleimide: Another thiol-reactive fluorescent dye with similar properties but different structural configuration.
Iodoacetamidofluorescein: A thiol-reactive dye that also labels thiol groups but with a different reactive group.
Uniqueness: Fluorescein 6-Maleimide is unique due to its specific reactivity with thiol groups and its strong fluorescence emission. It offers high sensitivity and specificity for labeling applications, making it a preferred choice in many biochemical assays .
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13NO7/c26-13-2-5-16-19(10-13)32-20-11-14(27)3-6-17(20)23(16)18-9-12(1-4-15(18)24(30)31)25-21(28)7-8-22(25)29/h1-11,26H,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFQJMQMVDKTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)










